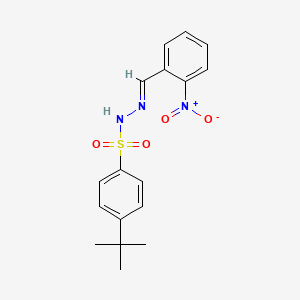

4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide is a compound of interest in the field of chemistry due to its structural characteristics and potential applications. While direct research on this exact molecule is limited, insights can be derived from studies on similar sulfonohydrazide compounds and their derivatives.

Synthesis Analysis

The synthesis of similar compounds involves a series of steps including the lithiation of bromobenzene derivatives, reaction with nitrosopropane, and subsequent oxidation processes. For instance, antiferromagnetic exchange interactions among spins placed in a triangular configuration were studied in a derivative synthesized through a related pathway (Fujita et al., 1996).

Molecular Structure Analysis

Crystal structure and Hirshfeld surface analysis provide insight into the effect of substitutions on structural parameters and supramolecular features. Studies on N'-(arylidene)4-nitrobenzenesulfonohydrazides reveal how structural parameters are influenced by the nature and site of substitutions (Salian et al., 2018).

Chemical Reactions and Properties

Compounds similar to 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been explored for the development of sensors, such as those for Hg2+ ions, based on their ability to undergo specific chemical reactions (Hussain et al., 2017).

Physical Properties Analysis

The physical properties, such as thermal stability and crystallization behavior, are crucial for understanding the applications of these compounds. The synthesis of acid amplifiers based on similar molecules highlights the importance of thermal stability in chemically amplified photoresists (Ito & Ichimura, 2000).

Chemical Properties Analysis

Investigations into the chemical properties, including reactivity with various agents and conditions, are essential for the application development of sulfonohydrazide derivatives. Potassium tert-butoxide-promoted intramolecular amination of related hydrazines demonstrates the chemical reactivity and potential for synthesizing indazole derivatives (Esmaeili-Marandi et al., 2014).

Scientific Research Applications

Biological Activity and DNA Interaction

Schiff base compounds, including derivatives closely related to 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide, have been synthesized and evaluated for their biological activities. These compounds have demonstrated significant antibacterial, antifungal, antioxidant, cytotoxic, and enzymatic activities. Additionally, their ability to interact with salmon sperm DNA through an intercalation mode of interaction indicates potential applications in biochemistry and molecular biology for understanding DNA interactions and designing new therapeutic agents (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Photographic and Printing Technologies

In the field of photographic and printing technologies, compounds with structural similarities to 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been utilized as acid amplifiers in chemically amplified photoresists. These compounds enhance the photosensitivity of photoimaging materials, demonstrating their utility in developing advanced materials for high-precision imaging applications (Ito & Ichimura, 2000).

Environmental Chemistry

In environmental chemistry, derivatives of 4-tert-butyl-N'-(2-nitrobenzylidene)benzenesulfonohydrazide have been applied in the development of sensitive and selective sensors for heavy metal ions such as mercury (Hg2+). These sensors are based on modified glassy carbon electrodes and demonstrate high sensitivity, selectivity, and stability, offering promising tools for environmental monitoring and safety (Hussain, Rahman, Arshad, & Asiri, 2017).

Material Science and Polymer Chemistry

In material science and polymer chemistry, related compounds have been investigated for their solubility, thermal stability, and utility in the synthesis of polymers. These studies contribute to the development of new materials with potential applications in various industries, including electronics, automotive, and textiles (Hsiao, Yang, & Chen, 2000).

Mechanism of Action

The mechanism of action of these derivatives is related to their urease inhibition activity . SAR revealed that electron-donating groups in the phenyl ring have more influence on enzyme inhibition . In silico (computer simulation) molecular modeling analysis was carried out to gain insight into the participation of different substituents in synthesized derivatives on the binding interactions with the urease enzyme .

properties

IUPAC Name |

4-tert-butyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O4S/c1-17(2,3)14-8-10-15(11-9-14)25(23,24)19-18-12-13-6-4-5-7-16(13)20(21)22/h4-12,19H,1-3H3/b18-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEIAMJYBPZQKMA-LDADJPATSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-tert-butyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[9-(4-methoxy-3-methylbenzoyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5566140.png)

![2-(3,4-dimethoxyphenyl)-N-ethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5566165.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5566177.png)

![N-{2-[(3-methoxyphenyl)amino]-1-methyl-2-oxoethyl}-2-furamide](/img/structure/B5566184.png)

![2-[2-(2-pyridinyl)ethyl]-9-D-threonyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5566191.png)

![1-[1-(imidazo[1,2-a]pyridin-6-ylcarbonyl)piperidin-4-yl]-3-phenylpropan-1-ol](/img/structure/B5566201.png)

![[5-({3-[1-(4-pyridinylmethyl)-1H-imidazol-2-yl]-1-piperidinyl}carbonyl)-2-furyl]methanol](/img/structure/B5566211.png)

![ethyl 4-[(8-allyl-2-oxo-2H-chromen-3-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5566235.png)

![N-(2-{[(2-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B5566252.png)

![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)cyclohexanecarboxamide](/img/structure/B5566257.png)